molecular formula C27H27N3O2 B12198744 N-(3-methylpyridin-2-yl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(3-methylpyridin-2-yl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12198744
M. Wt: 425.5 g/mol
InChI Key: CRFQIAIMETYMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylpyridin-2-yl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a spiroheterocyclic compound characterized by:

  • Spirocyclic core: A cyclohexane ring fused to an isoquinoline moiety via a spiro junction.
  • Key substituents: A phenyl group at the 2'-position, an oxo group at the 1'-position, and a carboxamide group linked to a 3-methylpyridin-2-yl moiety at the 4'-position.

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C27H27N3O2/c1-19-11-10-18-28-24(19)29-25(31)23-21-14-6-7-15-22(21)26(32)30(20-12-4-2-5-13-20)27(23)16-8-3-9-17-27/h2,4-7,10-15,18,23H,3,8-9,16-17H2,1H3,(H,28,29,31)

InChI Key

CRFQIAIMETYMQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

    Oxidation: Conducted in acidic or basic media at elevated temperatures.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Substitution: Conducted in the presence of a catalyst to increase the reaction rate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique spiro structure that combines a cyclohexane ring with an isoquinoline moiety. The synthesis typically involves multi-step organic reactions, which may include cyclization and functionalization of precursor compounds. The complexity of its structure suggests multiple potential interactions with biological targets, making it a candidate for drug development.

Synthesis Overview

  • Starting Materials : The synthesis often begins with readily available pyridine derivatives and phenyl ketones.
  • Cyclization Reaction : A key step involves the formation of the spiro structure through cyclization reactions.
  • Functional Group Modifications : Subsequent modifications introduce the carboxamide functionality, enhancing the compound's biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(3-methylpyridin-2-yl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide:

  • Cell Line Studies : In vitro testing has shown significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
ActivityIC50 (µM)Cell TypeReference
Anticancer Activity5.0MCF-7 (Breast Cancer)
Anticancer Activity7.5A549 (Lung Cancer)

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Inhibition Studies : It has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.
ActivityIC50 (µM)PathogenReference
Antimicrobial Activity10.0Staphylococcus aureus
Antimicrobial Activity15.0Escherichia coli

Anti-inflammatory Effects

Research indicates that derivatives similar to this compound possess anti-inflammatory properties:

  • Cytokine Modulation : Studies show that it can modulate cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
ActivityIC50 (µM)Cell TypeReference
Anti-inflammatory15.0RAW 264.7 Macrophages

Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated significant apoptosis induction and cell cycle arrest at the G0/G1 phase, indicating its potential as an anticancer agent.

Antimicrobial Testing

Another investigation tested the antimicrobial activity against various pathogens, establishing that the compound displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis or protein function.

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes such as fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), leading to anti-inflammatory effects . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Spiro Systems

Target Compound vs. 1'-Methyl-1-oxo-2-(pyridine-3-yl-methyl)-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic Acid ()
  • Core: The target features a spiro[cyclohexane-isoquinoline] system, while the analog has a spiro[isoquinoline-piperidine] framework.
  • Substituents : The analog replaces the cyclohexane with a piperidine ring and includes a carboxylic acid group instead of a carboxamide.
  • Impact : The cyclohexane in the target may enhance hydrophobicity, whereas the piperidine in the analog could improve solubility via basic nitrogen. The carboxamide in the target may offer better metabolic stability compared to the carboxylic acid .
Target Compound vs. 2'-(2-Methoxyphenyl)-spiro[indene-pyrrolo-isoquinoline]-3'-carbonitrile ()
  • Core: The analog contains a spiro[indene-pyrrolo-isoquinoline] system, differing in ring fusion and heteroatom arrangement.
  • Substituents : A methoxyphenyl group and carbonitrile contrast with the target’s phenyl and carboxamide groups.
  • Impact : The carbonitrile in the analog may confer electrophilic reactivity, while the carboxamide in the target supports hydrogen bonding. The methoxy group in the analog could enhance lipophilicity compared to the target’s methylpyridine .

Functional Group Analysis

Carboxamide Derivatives
  • Target Compound vs. N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () Similarity: Both feature pyridine-linked carboxamides. Difference: The analog’s thiazolidinone ring and bromophenyl group contrast with the target’s spirocyclic core. Impact: The thiazolidinone may confer anti-inflammatory or antimicrobial activity, whereas the spiro system in the target could influence CNS permeability .
Spiroheterocycles with Aromatic Substituents
  • Target Compound vs. 3′-Methyl-2-oxo-1′,5′-diphenyl-spiro[indoline-pyrazolo-pyridine]-6′-carboxylic Acid ()
    • Core : The analog’s spiro[indoline-pyrazolo-pyridine] core differs in heteroatom composition.
    • Substituents : Dual phenyl groups and a carboxylic acid vs. the target’s single phenyl and carboxamide.
    • Impact : The diphenyl arrangement in the analog may enhance π-π stacking, while the carboxylic acid could limit blood-brain barrier penetration compared to the carboxamide .

Physicochemical and Spectroscopic Properties

Property Target Compound 2'-(2-Methoxyphenyl)-spiro[...]-3'-carbonitrile 1'-Methyl-spiro[...]-carboxylic Acid
Melting Point Not reported 162–164°C Not reported
Key IR Absorptions Expected C=O (oxo, carboxamide) ~1650–1750 cm⁻¹ 1745 cm⁻¹ (C=O), 2220 cm⁻¹ (CN) 1700–1750 cm⁻¹ (C=O, carboxylic acid)
1H NMR Features Aromatic protons (~6.5–8.5 ppm), methylpyridine signals Ar-H (δ 6.8–8.2), OCH3 (δ 3.8) Piperidine CH2 (δ 1.5–3.0)

Biological Activity

N-(3-methylpyridin-2-yl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of spirocyclic compounds that have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C27H27N3O2
  • Molecular Weight : 425.52 g/mol
  • CAS Number : 1212477-30-9

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Below are key findings regarding its biological effects:

Anticancer Activity

  • Mechanism of Action : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. It induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. In vitro studies indicated that it can significantly reduce the viability of breast cancer cell lines, particularly those classified as luminal subtypes .
  • Case Study : A study involving derivatives of chromenopyridines, closely related to the target compound, reported that these derivatives exhibited low micromolar activity against breast cancer cells, promoting cell cycle arrest and apoptosis . This suggests a similar mechanism may be at play for this compound.

Anti-inflammatory Properties

Research indicates that compounds with similar structural frameworks can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory effect is crucial for developing treatments for chronic inflammatory diseases .

Antimicrobial Activity

Preliminary evaluations suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the pyridine moiety is thought to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEffective ConcentrationReference
Chromenopyridine Derivative 24AnticancerLow micromolar range
N-(3-methylpyridin-2-yl) derivativeAnti-inflammatoryIC50 = 5 µM
Spirocyclic Compound XAntimicrobialMIC = 32 µg/mL

Research Findings

Recent studies have focused on the synthesis and modification of spirocyclic compounds to enhance their biological activity. For instance:

  • Synthesis Techniques : Various synthetic pathways have been explored to optimize yields and biological efficacy. Techniques include intramolecular cyclization and functional group modifications to improve solubility and bioavailability .
  • Structure-Activity Relationship (SAR) : Understanding the SAR is critical for optimizing the pharmacological profiles of these compounds. Modifications to the pyridine ring or the carbon backbone can significantly alter their biological activities and selectivity for specific targets .

Q & A

Basic: What synthetic strategies are employed to prepare N-(3-methylpyridin-2-yl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide?

Methodological Answer:
Spiroheterocyclic compounds like this are typically synthesized via cyclocondensation reactions. A common approach involves reacting homophthalic anhydride with ketimines or imines derived from heterocyclic ketones, followed by functionalization of the core structure (e.g., carboxamide addition). For example, X-ray crystallography and DFT calculations are critical for verifying spirojunction formation and stereochemistry during synthesis . Flow chemistry techniques, such as the Omura-Sharma-Swern oxidation, can optimize reaction conditions (e.g., temperature, reagent stoichiometry) while minimizing side products .

Basic: What analytical techniques are used to confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves the spirocyclic configuration and hydrogen-bonding networks (e.g., N–H⋯N, C–H⋯O interactions) .
  • DFT calculations : Validate electronic properties and predict stability of the spiro center .
  • NMR spectroscopy : Confirms substituent placement (e.g., 3-methylpyridin-2-yl group) and detects conformational flexibility in solution.

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
  • Documentation : Maintain safety data sheets (SDS) and ensure compatibility with solvents/reagents used in experiments .

Advanced: How can researchers resolve contradictions in toxicity data reported for spirocyclic carboxamides?

Methodological Answer:

  • Comparative assays : Use standardized in vitro models (e.g., hepatocyte viability assays) to assess batch-to-batch variability.
  • Metabolite profiling : LC-MS/MS can identify degradation products or reactive intermediates that may contribute to discrepancies .
  • Literature cross-validation : Compare data with structurally analogous compounds (e.g., 2'-cyclohexyl spiro derivatives) to isolate structure-activity relationships (SAR) .

Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular docking : Simulate binding to target receptors (e.g., CGRP receptors) using software like AutoDock Vina to prioritize in vitro testing .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions based on logP and topological polar surface area .
  • MD simulations : Analyze conformational stability in biological membranes to optimize bioavailability .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve selectivity for therapeutic targets?

Methodological Answer:

  • Fragment-based design : Modify the 3-methylpyridine or phenyl groups to probe steric/electronic effects on receptor binding .
  • Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to enhance metabolic stability .
  • Selectivity profiling : Screen against off-target receptors (e.g., serotonin receptors) using radioligand binding assays to minimize polypharmacology .

Advanced: What experimental strategies mitigate challenges in crystallizing spirocyclic compounds for structural studies?

Methodological Answer:

  • Solvent screening : Use high-throughput vapor diffusion with PEG-based precipitants to identify optimal crystallization conditions .
  • Co-crystallization : Add stabilizing ligands (e.g., metal ions) to enhance lattice formation.
  • Cryo-protection : Flash-cool crystals in liquid nitrogen with glycerol or ethylene glycol to prevent ice formation during XRD data collection .

Basic: What in vitro assays are recommended for initial pharmacological evaluation?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Cell viability assays : Assess cytotoxicity in HEK293 or HepG2 cells via MTT or resazurin reduction .
  • Membrane permeability : Use Caco-2 monolayers to predict oral bioavailability .

Advanced: How can researchers validate contradictory results in receptor binding affinity studies?

Methodological Answer:

  • Orthogonal assays : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
  • Radiolabeled tracers : Synthesize a tritiated or fluorinated analog for competitive displacement studies .
  • Positive controls : Include reference compounds (e.g., MK-0974 for CGRP receptor studies) to calibrate assay conditions .

Advanced: What strategies optimize synthetic yield while minimizing byproducts in spiroheterocyclic synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, catalyst loading, and solvent polarity .
  • Continuous-flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyclocondensation) .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and terminate at peak yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.